molecular formula C11H13ClO3 B2700756 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane CAS No. 540760-62-1

2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane

Cat. No.: B2700756
CAS No.: 540760-62-1
M. Wt: 228.67
InChI Key: OJQIRZPGAUHQII-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane (CAS: 2212-05-7) is an epoxide derivative characterized by a 4-chlorophenoxyethoxy-methyl substituent attached to an oxirane (epoxide) ring. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 200.62 g/mol . Structurally, the compound features a flexible ethoxy linker between the aromatic 4-chlorophenoxy group and the epoxide ring, which influences its reactivity and applications in organic synthesis. It is widely used as an intermediate in pharmaceuticals and agrochemicals, particularly in β-blocker synthesis (e.g., Bisoprolol intermediates) .

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c12-9-1-3-10(4-2-9)14-6-5-13-7-11-8-15-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQIRZPGAUHQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Copper-Catalyzed Cross-Coupling Reactions

The epoxide ring undergoes copper-catalyzed cross-coupling with gem-diborylalkanes under optimized conditions .

Reagents and Conditions

  • Catalyst : CuI (0.04 mmol)

  • Base : LiOtBu (3 equiv.)

  • Diboryl Reagent : 1,1-diborylmethane (2 equiv.)

  • Solvent : THF (0.5 mL)

  • Temperature : 60°C for 24 h

Mechanism :

  • The reaction proceeds via oxidative addition of the copper catalyst to the epoxide.

  • Transmetallation with the diboryl reagent generates a boronate intermediate.

  • Reductive elimination yields a β-boryl alcohol derivative after hydrolysis.

Major Products :

  • β-Hydroxyboronates (post-hydrolysis)

  • Bifunctional diols in subsequent oxidation steps .

Nucleophilic Ring-Opening Reactions

The oxirane ring is susceptible to nucleophilic attack by amines, alcohols, and thiols .

Reaction with Amines

Conditions :

  • Nucleophile : Primary amines (e.g., benzylamine)

  • Solvent : THF or DCM

  • Temperature : Room temperature

NucleophileProduct StructureSelectivity
BenzylamineNH2-substituted diol\text{NH}_2\text{-substituted diol}Regioselective attack at less hindered epoxide carbon

Key Observation : Steric effects from the 4-chlorophenoxy group direct nucleophilic attack to the less substituted carbon .

Reaction with Alcohols

Conditions :

  • Catalyst : Acidic (H2_2SO4_4) or basic (K2_2CO3_3)

  • Solvent : Ethanol or methanol

AlcoholProductYield (%)
MethanolCH3O-substituted diol\text{CH}_3\text{O-substituted diol}65–78

Mechanism : Acid-catalyzed protonation of the epoxide oxygen enhances electrophilicity, facilitating nucleophilic addition.

Reduction Reactions

The epoxide ring can be reduced to a vicinal diol using catalytic hydrogenation or metal hydrides .

Reagents :

  • Catalyst : Pd/C or Raney Ni

  • Hydride Source : LiAlH4_4 (2 equiv.)

Reducing AgentProductConditions
LiAlH4_4Vicinal diolTHF, 0°C to RT
H2_2/Pd/CVicinal diol1 atm H2_2, RT

Key Data :

  • LiAlH4_4 reduction achieves >90% conversion within 2 h .

  • Hydrogenation requires longer reaction times (8–12 h) .

Oxidation Reactions

The epoxide ring is stable to mild oxidants but undergoes decomposition under strong oxidative conditions (e.g., KMnO4_4) .

Reagents :

  • Mild Oxidant : mCPBA (meta-chloroperbenzoic acid)

  • Strong Oxidant : KMnO4_4

OxidantOutcome
mCPBANo reaction (epoxide stability)
KMnO4_4Degradation to carboxylic acid derivatives

Comparative Reactivity with Analogues

The 4-chlorophenoxy group enhances electrophilicity compared to non-halogenated analogues .

CompoundRelative Reactivity (vs. Reference Epoxide)
2-{[2-(4-Methoxyphenoxy)ethoxy]methyl}oxirane0.6×
2-{[2-(4-Fluorophenoxy)ethoxy]methyl}oxirane1.2×
2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane 1.5×

Note : Electron-withdrawing chlorine increases ring strain and reactivity .

Scientific Research Applications

Molecular Structure and Composition

  • Molecular Formula : C12H13ClO3
  • Molecular Weight : 242.68 g/mol
  • IUPAC Name : 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane

The compound features a three-membered cyclic ether structure (epoxide) that contributes to its high reactivity. The presence of a chlorophenoxy group enhances its biological activity and potential interactions with various biological targets.

Anticancer Activity

Preliminary studies indicate that 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane may exhibit significant cytotoxic effects against various cancer cell lines. Epoxide compounds are known for their ability to induce apoptosis in cancer cells. Notably, related compounds have shown selective cytotoxicity against:

  • A549 (Lung Adenocarcinoma) : Exhibiting IC50 values below 10 µM.
  • HeLa (Cervical Cancer) : Demonstrating effective growth inhibition.

Antimicrobial Properties

The chlorophenoxy moiety is associated with herbicidal properties, suggesting potential antibacterial activity. Studies on structurally similar compounds have demonstrated effectiveness against Helicobacter pylori, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL.

Case Study 1: Cytotoxicity Assays

A study investigating the cytotoxic effects of various epoxide compounds found that those with chlorinated phenyl groups exhibited enhanced activity against melanoma cell lines. This suggests that 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane could be further explored for its anticancer properties.

Case Study 2: Antibacterial Efficacy

Research focusing on methoxy derivatives has shown promising results against H. pylori. These findings imply that similar structural features in 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane may enhance its antibacterial efficacy.

Applications in Materials Science

The unique properties of epoxides make them suitable for various applications in materials science, including:

  • Polymer Production : Used as a cross-linking agent in epoxy resins, enhancing mechanical strength and thermal stability.
  • Coatings and Adhesives : Due to their reactivity, they are employed in formulating durable coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows the compound to form covalent bonds with various molecular targets, including enzymes and other proteins, thereby altering their function .

Comparison with Similar Compounds

2-[(4-Chlorophenoxy)methyl]oxirane Derivatives

  • 1-[Benzyl(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (25): Molecular Formula: C₂₃H₂₃Cl₂NO₂ (MW: 428.34) Structure: Contains two 4-chlorophenyl groups and an amino-alcohol moiety. Applications: Acts as a β₁-selective adrenoceptor partial agonist with 95.59% purity . Key Difference: The amino-alcohol functionalization enhances β-adrenergic receptor binding compared to the simpler epoxide structure of the target compound.
  • 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane (CAS: 80443-63-6) :

    • Molecular Formula : C₁₄H₁₉ClO (MW: 238.75)
    • Structure : Features a bulky tert-butyl group and a 4-chlorophenethyl chain.
    • Applications : Intermediate in tebuconazole (fungicide) synthesis .
    • Key Difference : The tert-butyl group increases steric hindrance, reducing epoxide ring-opening reactivity compared to the ethoxy-linked target compound.

Epoxides with Ether Linkers

  • 2-{[2-(2-Methoxyethoxy)ethoxy]methyl}oxirane (CAS: 71712-93-1) :

    • Molecular Formula : C₈H₁₆O₄ (MW: 176.21)
    • Structure : Contains a methoxyethoxy-ethoxy side chain.
    • Synthesis : Purified via vacuum distillation over calcium hydride .
    • Applications : Used in polymer chemistry for crosslinking due to its hydrophilic ether chain .
    • Key Difference : The absence of an aromatic group reduces its utility in pharmacophores but enhances solubility in polar solvents.
  • 2-((4-(2-(Cyclopentyloxy)ethoxy)phenoxy)methyl)oxirane (27a): Molecular Formula: C₁₆H₂₂O₄ (estimated). Applications: Intermediate in β-blocker synthesis (e.g., Betaxolol) . Key Difference: Cyclopentyloxy substituents improve metabolic stability compared to the chlorophenoxy group .

Physicochemical Properties

Property 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane 2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane 2-{[2-(2-Methoxyethoxy)ethoxy]methyl}oxirane
Molecular Weight 200.62 238.75 176.21
Polarity Moderate (Cl substituent) Low (tert-butyl hindrance) High (ether chain)
Melting Point Not reported Not reported Liquid at RT
Reactivity High (epoxide + aryl-Cl) Low (steric hindrance) Moderate (epoxide + ethers)
Applications Pharma intermediates Agrochemical intermediates Polymer crosslinkers

Biological Activity

2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane, commonly referred to as a chlorophenoxy compound, has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an oxirane (epoxide) structure, which is known for its reactivity and ability to interact with biological macromolecules. Its chlorophenoxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane is primarily attributed to its ability to act as an electrophile. The oxirane ring can undergo nucleophilic attack by various biological nucleophiles, such as proteins and nucleic acids, leading to modifications that can alter cellular functions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane:

Biological Activity Description Reference
Antimicrobial Activity Exhibits inhibitory effects against various bacterial strains, suggesting potential as a disinfectant.
Cytotoxic Effects Induces apoptosis in cancer cell lines, indicating potential use in cancer therapy.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways, affecting cellular metabolism.
Neuroprotective Effects Shows promise in protecting neuronal cells from oxidative stress-induced damage.

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as a biocide in agricultural applications.
  • Cytotoxicity in Cancer Research
    In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed a significant increase in early and late apoptotic cells after 24 hours of exposure at concentrations ranging from 10 to 100 µM.
  • Neuroprotective Mechanisms
    Research investigating the neuroprotective effects of the compound demonstrated that it mitigated oxidative stress in neuronal cell cultures exposed to hydrogen peroxide. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Discussion

The diverse biological activities exhibited by 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane highlight its potential applications in pharmaceuticals and agriculture. Its antimicrobial properties make it a candidate for developing new disinfectants or preservatives, while its cytotoxic effects warrant further exploration in cancer therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane, and what parameters influence reaction efficiency?

  • Answer : The compound is typically synthesized via glycidylation of phenolic precursors or nucleophilic epoxide ring-opening. For example, lists it as an intermediate (SY134943), suggesting multi-step reactions . A methodologically similar approach in describes synthesizing an (S)-enantiomer by reacting 4-chlorophenol with a tosylate derivative under anhydrous conditions at 60°C . Critical parameters include:

  • Temperature control to prevent premature epoxide ring-opening.
  • Stoichiometric ratios to minimize side products.
  • Catalysts (e.g., phase-transfer agents) to enhance reaction rates.
    Reaction progress can be monitored via TLC or HPLC (e.g., reports HPLC retention time: 1.01 minutes under condition SQD-FA05) .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • LCMS/HPLC : utilized LCMS (m/z 1011 [M+H]⁺) and HPLC retention time (1.01 minutes) for purity assessment .
  • NMR spectroscopy : ¹H/¹³C NMR confirms epoxide ring integrity and substitution patterns.
  • Chiral resolution : For enantiopure forms, chiral HPLC or polarimetry is essential, as demonstrated in for the (S)-enantiomer .

Advanced Research Questions

Q. What strategies resolve contradictory data in the compound’s reactivity under varying conditions?

  • Answer : Contradictions (e.g., unexpected ring-opening vs. stability) require systematic analysis:

  • Kinetic studies : Vary solvents (polar vs. nonpolar) and temperatures to identify dominant pathways.
  • Computational modeling : Use DFT calculations to predict reactive sites and transition states.
  • By-product analysis : High-resolution MS/MS (e.g., ’s LCMS data) can identify competing mechanisms . highlights optimizing leaving groups (e.g., tosylates) to control regioselectivity .

Q. How do electron-withdrawing groups (e.g., 4-chlorophenoxy) influence epoxide stability and regioselectivity?

  • Answer : The 4-chlorophenoxy group increases epoxide electrophilicity, favoring SN2 attacks at the less substituted carbon. demonstrates this in reactions with pyrazole derivatives . Comparative studies with analogs (e.g., 4-nitrophenoxy in ) show accelerated rates but potential side reactions, necessitating solvent polarity optimization .

Q. What role does this compound play in synthesizing pharmacologically active molecules?

  • Answer : It serves as a key intermediate in drug synthesis. For example, lists structurally similar epoxides used in producing beta-blockers (e.g., bisoprolol) . describes a derivative (tert-butylamine hydrochloride) with potential bioactivity, highlighting its utility in medicinal chemistry .

Methodological Notes

  • Synthesis Optimization : Balance steric and electronic effects when modifying substituents (e.g., 4-chloro vs. 4-nitro groups) to tune reactivity .
  • Contradiction Resolution : Cross-validate analytical data (e.g., NMR coupling constants vs. HPLC retention times) to confirm structural assignments .

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